molecular formula C23H22ClN3O4S B2959830 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane CAS No. 1207059-25-3

1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane

Cat. No.: B2959830
CAS No.: 1207059-25-3
M. Wt: 471.96
InChI Key: MRKBJABXJRPUKA-UHFFFAOYSA-N
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Description

1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane is a complex organic compound characterized by its multifunctional groups, including an azepane ring, a benzofuran moiety, and an oxadiazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane typically involves several steps, including the formation of the oxadiazole ring, the benzofuran system, and the final sulfonyl azepane structure. A common synthetic route is:

  • Formation of the Oxadiazole Ring: : Reacting 2-chlorobenzoic acid with hydrazine hydrate to form 2-chlorobenzohydrazide, which is then cyclized with acetic anhydride to yield 3-(2-chlorophenyl)-1,2,4-oxadiazole.

  • Synthesis of Benzofuran Moiety: : Coupling the oxadiazole with 2-hydroxy-3-methylbenzaldehyde under basic conditions to obtain the intermediate benzofuran derivative.

  • Final Assembly: : The intermediate is then reacted with azepane and a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl group and form the final compound.

Industrial Production Methods

Industrial production methods might involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Scale-up processes would also include continuous flow synthesis and automated purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane can undergo various types of chemical reactions due to its functional groups:

  • Oxidation: : The benzofuran moiety can be oxidized to form quinone-like structures.

  • Reduction: : The oxadiazole ring and sulfonyl group can be reduced under specific conditions.

  • Substitution: : The chlorine atom in the phenyl ring can undergo nucleophilic substitution.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Substitution: : Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

  • Oxidation Products: : Quinones derived from the benzofuran moiety.

  • Reduction Products: : Reduced oxadiazole and sulfonamide derivatives.

  • Substitution Products: : Phenyl derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane has a wide array of applications across various scientific disciplines:

Chemistry

  • As a Synthetic Intermediate: : The compound can serve as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : Its unique structure may catalyze specific organic reactions.

Biology

  • Biochemical Probes: : Used to study enzyme interactions due to its sulfonyl group, which mimics natural substrates.

  • Fluorescent Labels: : The benzofuran moiety can act as a fluorescent marker in biochemical assays.

Medicine

  • Pharmaceutical Research:

  • Diagnostic Agents: : Used in the development of imaging agents due to its unique fluorescent properties.

Industry

  • Materials Science: : Utilized in the synthesis of polymers and materials with specific electronic or optical properties.

  • Agricultural Chemicals: : Potential use as a precursor in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-({2-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane: : Similar structure but with a fluorine substituent.

  • 1-({2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane: : Contains a bromine substituent instead of chlorine.

  • 1-({2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane: : Features a methyl group on the phenyl ring.

Uniqueness

The unique combination of a chlorophenyl group, oxadiazole ring, and benzofuran moiety makes 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane distinct in its chemical and biological properties. This uniqueness can lead to specialized applications in research and industry that other similar compounds may not offer.

So there you have it—a deep dive into the multifaceted world of this intriguing compound. Fascinating, right?

Properties

IUPAC Name

5-[5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-yl]-3-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S/c1-15-18-14-16(32(28,29)27-12-6-2-3-7-13-27)10-11-20(18)30-21(15)23-25-22(26-31-23)17-8-4-5-9-19(17)24/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKBJABXJRPUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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